molecular formula C11H16N2O4S B4616626 N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B4616626
M. Wt: 272.32 g/mol
InChI Key: YKTXFXCDFJIXTN-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features a nitro group attached to a benzene ring, which is further connected to a sulfonamide group and a 2-methylbutan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide typically involves the nitration of a benzene ring followed by sulfonation and subsequent attachment of the 2-methylbutan-2-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves the reaction of the nitrated benzene with chlorosulfonic acid, forming the sulfonyl chloride intermediate. Finally, the 2-methylbutan-2-yl group is introduced via a nucleophilic substitution reaction using the appropriate amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroximino-2-methylbutan-2-yl)methylamine
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine

Uniqueness

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group, sulfonamide group, and 2-methylbutan-2-yl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the nitro group enhances its antibacterial activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-11(2,3)12-18(16,17)10-7-5-9(6-8-10)13(14)15/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXFXCDFJIXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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